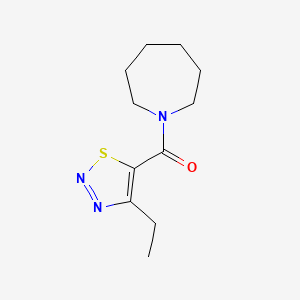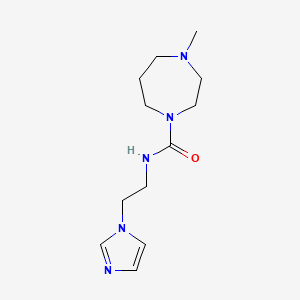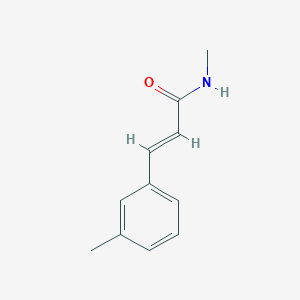![molecular formula C17H20N2O2 B7571276 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its psychoactive effects. MXE has been studied for its potential therapeutic applications and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
作用机制
MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is a key player in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, MXE reduces the excitatory neurotransmission in the brain, leading to a dissociative state. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MXE has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to a euphoric and stimulating effect. It also increases the release of glutamate, which is involved in learning and memory processes. MXE has been found to have a long half-life, which means it stays in the body for an extended period of time. This can lead to prolonged effects and potential toxicity.
实验室实验的优点和局限性
MXE has several advantages as a research tool. It has a unique mechanism of action that makes it a promising candidate for further research. It is also relatively easy to synthesize and can be obtained in pure form. However, MXE also has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential toxicity and long-term effects that need to be carefully considered.
未来方向
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications. MXE has been shown to have potential benefits for various neurological and psychiatric disorders, and further research is needed to explore these possibilities. Another area of interest is its mechanism of action. MXE acts as a non-competitive NMDA receptor antagonist, but its effects on other neurotransmitter systems are not well understood. Further research is needed to explore these effects and their potential therapeutic applications. Finally, there is a need for more research on the long-term effects and potential toxicity of MXE, particularly with regards to its use as a recreational drug.
合成方法
MXE is synthesized by combining 3-methoxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon catalyst. The resulting product is then reacted with methylamine to form the final compound. The synthesis of MXE is relatively simple and can be carried out in a laboratory setting.
科学研究应用
MXE has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and substance abuse disorders. It has been found to have a unique mechanism of action that makes it a promising candidate for further research. MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and memory formation. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
属性
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-10-4-9-16(18)17(20)19-11-5-8-15(19)13-6-3-7-14(12-13)21-2/h3-4,6-7,9-10,12,15H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICXVIUAHCSAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)


![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
